molecular formula C9H10BrNO3 B13182140 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13182140
M. Wt: 260.08 g/mol
InChI Key: OMCOUHKICICVIY-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid ( 2092187-24-9) is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 . It belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are frequently explored in medicinal chemistry as valuable synthetic intermediates or core structures for the development of active pharmaceutical ingredients . The specific substitution pattern featuring a bromine atom and a propyl group on the dihydropyridine ring makes it a potential building block for further chemical functionalization, particularly in structure-activity relationship (SAR) studies. This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-2-3-11-5-6(10)4-7(8(11)12)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

OMCOUHKICICVIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Material: 2,6-Dihydropyridine derivatives with a propyl side chain at position 1.
  • Step 1: Bromination at the 5-position using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.
  • Step 2: Oxidation of the methyl or propyl side chain to a carboxylic acid, typically using oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents.

Reaction Scheme:

Heterocycle precursor → Bromination at C-5 → Oxidation of side chain → Final compound

Key Conditions:

  • Bromination: Conducted at room temperature or slightly elevated temperatures in inert solvents like dichloromethane or acetonitrile.
  • Oxidation: Performed under reflux with KMnO₄ or CrO₃ in aqueous or mixed solvents, ensuring selective oxidation of the side chain without degrading the heterocyclic core.

Preparation via Functionalized Intermediates

This approach involves synthesizing intermediates such as 5-bromo-2-oxo-1-propylpyridine derivatives, which are then oxidized to the corresponding carboxylic acid.

Key Steps:

  • Step 1: Synthesis of 5-bromo-2-oxo-1-propylpyridine via electrophilic bromination of 2-oxo-1-propylpyridine.
  • Step 2: Oxidation of the propyl side chain to a carboxylic acid using oxidants like potassium permanganate or tert-butyl hydroperoxide (TBHP).

Reaction Data Table:

Step Reagents Conditions Outcome Reference
Bromination N-bromosuccinimide (NBS) Room temp, inert solvent 5-bromo derivative
Oxidation KMnO₄ Reflux, aqueous medium Carboxylic acid

Multistep Synthesis via Heterocyclic Ring Construction

Another advanced method involves constructing the pyridine ring with the desired substituents through cyclization reactions starting from suitable precursors.

Method Highlights:

  • Step 1: Synthesis of 2,6-dihydropyridine intermediates via condensation of β-keto esters or β-diketones with appropriate amines.
  • Step 2: Bromination at the 5-position using NBS.
  • Step 3: Side-chain oxidation to the carboxylic acid, often using oxidants like KMnO₄, in the presence of catalysts or under specific pH conditions.

Reaction Scheme:

Precursor aldehyde/ketone + amine → Cyclization → Bromination → Oxidation → Final product

Summary of Key Reaction Conditions and Data

Preparation Step Reagents Solvents Temperature Notes
Bromination NBS Dichloromethane, acetonitrile Room temp Controlled addition to prevent overbromination
Oxidation KMnO₄ Aqueous, acetone, or pyridine Reflux Selective oxidation of side chain
Cyclization β-keto esters + amines Ethanol, toluene 80-120°C Formation of heterocyclic core

Research Findings and Perspectives

  • Efficiency: The combination of electrophilic bromination followed by oxidative carboxylation yields high purity of the target compound with good overall yields (~60-75%).
  • Selectivity: Careful control of reaction conditions, especially temperature and reagent equivalents, is essential to prevent overbromination or unwanted oxidation.
  • Alternative Routes: Use of catalytic oxidation methods (e.g., TEMPO-mediated oxidation) offers milder conditions for side-chain oxidation, reducing degradation risks.

Notes and Precautions

  • Handling reagents: Brominating agents and strong oxidants require careful handling under inert atmospheres and appropriate safety protocols.
  • Reaction Monitoring: TLC, NMR, and HPLC are recommended for monitoring reaction progress and purity.
  • Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is effective for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as calcium channels, enzymes, or receptors. The bromine atom and the dihydropyridine ring are thought to play crucial roles in its biological activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituents are summarized below:

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Similarity Score
5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid (Target) 1-Propyl, 5-Br, 3-COOH ~260.1 N/A
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (104612-36-4) 1-H, 5-Br, 3-COOH ~218.0 0.85
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid (10177-08-9) 1-H, 5-Ph, 3-COOH 215.2 0.87
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) 1-H, 6-Ph, 3-COOH 215.2 N/A
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (98483-00-2) 1-H, 6-iPr, 3-COOH 181.2 N/A

Key Observations :

  • Positional Effects : Bromine at position 5 (target) vs. phenyl at position 5 (10177-08-9) or 6 (15a) alters electronic distribution and steric bulk. Bromine increases molecular weight and polarizability compared to phenyl or alkyl groups .
  • 1-Substituent : The 1-propyl group in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., 104612-36-4) and may influence pharmacokinetics .

Physical and Spectral Properties

Compound (Example) Melting Point (°C) Notable Spectral Data (NMR, IR)
Target Compound Not reported Expected: δ ~8.0–8.5 (H-4), ~170 ppm (C=O, 13C NMR)
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid Not reported Likely Br-induced deshielding in 1H/13C NMR
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) 260–262 IR: NH (3450 cm⁻¹), C=O (1722–1631 cm⁻¹)
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) 128–130 1H NMR: δ 7.3–7.5 (benzyl aromatic H)

Key Observations :

  • Melting Points : Brominated analogs (target) likely have lower melting points than phenyl-substituted derivatives (e.g., 260–262°C for 15a ) due to reduced crystallinity from bulky bromine.
  • Spectral Shifts : Bromine’s electronegativity deshields adjacent protons/carbons, distinct from phenyl or alkyl groups .

Biological Activity

5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 2092187-24-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

The molecular formula for this compound is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol. It is characterized by the presence of a bromine atom and a carboxylic acid functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₀BrNO₃
Molecular Weight260.08 g/mol
CAS Number2092187-24-9
Purity≥98%
Melting Point245 °C
Hazard StatementsIrritant

Antibacterial Activity

Research indicates that compounds with similar dihydropyridine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Case Study:
A study evaluated various dihydropyridine derivatives against common bacterial strains. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Anti-inflammatory Activity

Compounds containing the dihydropyridine scaffold have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in conditions characterized by inflammation.

Research Findings:
In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophages . These findings imply that further exploration into the anti-inflammatory effects of 5-Bromo derivatives could be beneficial.

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has been explored in several studies. The mechanisms often involve apoptosis induction and cell cycle arrest in cancer cells.

Case Study:
A series of dihydropyridine compounds were tested for their cytotoxic effects on various cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in HeLa cells with IC50 values around 15 µM . Given the structural characteristics of this compound, it warrants investigation for similar anticancer properties.

Structure–Activity Relationship (SAR)

The biological activity of dihydropyridine derivatives is influenced significantly by their structural features. Modifications at specific positions can enhance or diminish their potency.

Key Factors:

  • Bromine Substitution: The presence of bromine at the 5-position can enhance lipophilicity, potentially improving membrane permeability.
  • Carboxylic Acid Group: This functional group may play a critical role in receptor binding and biological activity.
  • Alkyl Chain Length: Variations in the propyl chain can affect the overall activity and selectivity towards different biological targets.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-Bromo-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via bromination of a 1,2-dihydro-2-oxo-pyridine-3-carboxamide precursor. Key steps include:
  • Dissolving the precursor in chloroform and adding bromine (1:1 molar ratio) dropwise.
  • Stirring the mixture at room temperature for 12 hours.
  • Quenching with sodium bisulfite, followed by extraction with chloroform and purification via trituration with high-boiling petroleum ether .
  • Yield optimization requires strict stoichiometric control of bromine to avoid over-bromination.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : Key NMR signals for structural confirmation include:
  • A singlet (~δ 8.65 ppm) for the pyridine H6 proton.
  • A broad singlet (~δ 13.40 ppm) for the NH proton in the dihydropyridine ring.
  • Characteristic splitting patterns for the propyl and cycloheptyl substituents (if present) in the range δ 1.57–4.21 ppm .
  • ¹³C NMR should show carbonyl carbons at ~δ 162–175 ppm and aromatic carbons at ~δ 105–152 ppm .

Q. What purification techniques are effective post-synthesis?

  • Methodological Answer : Trituration with high-boiling petroleum ether is effective for removing unreacted bromine and polar impurities . For further purification, recrystallization from ethanol or chloroform-methanol mixtures can enhance purity to >95%, as validated by HPLC (retention time: ~11.5–11.9 min) .

Advanced Research Questions

Q. How can conflicting HPLC purity data be resolved for this compound?

  • Methodological Answer : Discrepancies in HPLC results may arise from tautomeric equilibria or residual solvents. To resolve:
  • Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 280 nm.
  • Confirm peak identity via spiking with authentic samples or LC-MS analysis to detect molecular ions (e.g., m/z ≈ 300–485 depending on derivatives) .
  • Adjust pH to stabilize the dominant tautomeric form during analysis .

Q. What strategies improve bromination reaction yields while minimizing side products?

  • Methodological Answer :
  • Use a slow, dropwise addition of bromine to prevent exothermic side reactions.
  • Substitute bromine with N-bromosuccinimide (NBS) for better regioselectivity in polar aprotic solvents.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at optimal conversion .

Q. How can computational modeling predict the compound’s bioactivity in endocannabinoid systems?

  • Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions with CB1/CB2 receptors. Key steps:
  • Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set).
  • Dock into receptor active sites (PDB: 5TGZ for CB1) and analyze binding energies (< -8 kcal/mol suggests strong affinity).
  • Validate predictions with in vitro assays measuring cAMP inhibition or β-arrestin recruitment .

Q. How do tautomeric forms affect spectral interpretation, and how can they be managed?

  • Methodological Answer : The lactam-lactim tautomerism in dihydropyridines causes shifts in NH (δ 13–14 ppm) and carbonyl (δ 160–175 ppm) signals. To stabilize specific tautomers:
  • Record NMR spectra in DMSO-d6 to favor the lactam form via hydrogen bonding.
  • Use variable-temperature NMR to observe coalescence points and calculate energy barriers .

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